molecular formula C10H9BrN4O2 B5837126 (7-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)iminourea

(7-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)iminourea

Cat. No.: B5837126
M. Wt: 297.11 g/mol
InChI Key: OEHNYHXLDIZTGB-UHFFFAOYSA-N
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Description

(7-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)iminourea is a compound belonging to the indole family, which is known for its significant biological and pharmacological properties. Indole derivatives are prevalent in many natural products and synthetic drugs, making them a crucial area of study in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)iminourea typically involves the reaction of 7-bromo-2-hydroxy-5-methylindole with an appropriate isocyanate or urea derivative under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a catalyst like methanesulfonic acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(7-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)iminourea can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (7-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)iminourea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives have shown promise in various biological assays, including antimicrobial, antiviral, and anticancer activities .

Medicine

In medicine, this compound is investigated for its therapeutic potential. Indole derivatives are known to interact with multiple biological targets, making them candidates for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as dyes, pigments, and polymers .

Mechanism of Action

The mechanism of action of (7-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)iminourea involves its interaction with various molecular targets. It can bind to enzymes, receptors, and other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the indole derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)iminourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the hydroxy group at specific positions on the indole ring enhances its reactivity and potential as a bioactive molecule .

Properties

IUPAC Name

(7-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)iminourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN4O2/c1-4-2-5-7(6(11)3-4)13-9(16)8(5)14-15-10(12)17/h2-3,13,16H,1H3,(H2,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHNYHXLDIZTGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)NC(=C2N=NC(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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